Dibenzyl malonate
Overview
Description
Dibenzyl malonate is a compound that serves as a versatile building block in organic synthesis. It is related to the class of dibenzyls, which are synthesized through various methods, including the homocoupling of benzyl alcohols. Dibenzyl malonate can be derived from malonate esters, which are used in a range of synthetic applications, such as the construction of dihydrobenzofurans and dibenz[b,f]oxepins .
Synthesis Analysis
The synthesis of dibenzyl malonate and related compounds can be achieved through several innovative methods. One approach involves the nickel-catalyzed homocoupling of benzyl alcohols, which is facilitated by dimethyl oxalate and can accommodate both primary and secondary alcohols . Another method includes the manganese(III)-based oxidative 1,2-radical rearrangement to produce dibenz[b,f]oxepins from monoalkyl malonates . Additionally, a [4 + 1] cycloaddition strategy has been developed for the synthesis of dihydrobenzofurans using malonate esters and 2-(2-nitrovinyl)-phenols, followed by iodine-catalyzed oxidative annulation .
Molecular Structure Analysis
The molecular structure of dibenzyl, a related compound to dibenzyl malonate, has been extensively studied using X-ray analysis. The molecule features three single-carbon bonds joining the benzene rings, with bond lengths slightly shorter than the standard single-carbon bond length, indicating unique structural characteristics. The benzene rings themselves exhibit non-standard aromatic bond lengths, and the molecule is not perfectly symmetrical due to the inclination of the central CH2-CH2 bond relative to the benzene ring planes .
Chemical Reactions Analysis
Dibenzyl malonate and its derivatives participate in various chemical reactions. For instance, the formation of electron-donor-acceptor (EDA) complexes has been studied, revealing that the stability of these complexes is influenced by π-electron interactions between adjacent benzene rings . Reactions such as the alkaline hydrolysis of related malonate compounds have been observed to proceed with decarboxylation, and the influence of adjacent functional groups on the reaction efficiency and antioxidation properties has been analyzed .
Physical and Chemical Properties Analysis
The physical and chemical properties of dibenzyl malonate derivatives are influenced by the presence of functional groups. Studies have shown that the formation of EDA complexes and their stability can be affected by the adjacent substituents on the benzene rings. Parameters such as the wavelength of the absorption maximum, association constant, enthalpy, and entropy of these complexes have been determined, providing insights into the electronic interactions within the molecule . Additionally, the molecular structure analysis has shed light on the bond lengths and angles that are crucial to the physical properties of these compounds .
Scientific Research Applications
Catalysis and Organic Synthesis :
- Dibenzyl malonate is used in the design of bifunctional chiral catalysts for aerobic oxidation-asymmetric Michael reactions, improving catalytic activity through layering bimetallic nanoparticles over organocatalysts (Miyamura et al., 2013).
- It is also involved in enantioselective Mannich reactions with N-tert-butoxycarbonyl aldimines, enhancing the efficiency of asymmetric reactions (Karimi et al., 2013).
Carbohydrate Chemistry :
- In the synthesis of C-Glycosyl Malonates, dibenzyl malonate acts as a versatile intermediate for creating β-D-glucopyranosyl malonic acid and β-D-glucopyranosyl acetic acid derivatives (Hanessian & Pernet, 1974).
Mass Spectrometry Applications :
- Dibenzyl malonate derivatives, specifically dibenzyl ethoxymethylene malonate (DBEMM), are designed as LC-ESI-MS compatible derivatization reagents, enhancing chromatographic separation and sensitivity in the analysis of amino acids (Rebane et al., 2015).
Medicinal Chemistry and Drug Synthesis :
- Research on dibenzyl malonate includes its application in the synthesis of various biologically significant compounds, such as thiazolidinediones and oxazolidinediones, which have therapeutic potential in managing Type 2 Diabetes (Verma et al., 2012).
Enzymatic Studies and Biochemical Research :
- Studies on malonate metabolism in rat tissues have explored its role as a metabolic substrate, shedding light on the biochemical pathways involving malonate and its derivatives (Nakada et al., 1957).
Neurobiology and Pharmacology :
- In neurobiology, malonate and its derivatives have been used to study neurodegeneration and neurotoxic effects. Research on mice deficient in cellular glutathione peroxidase showed increased vulnerability to malonate, providing insights into the mechanisms of neuronal apoptosis (Klivényi et al., 2000).
Phytochemistry :
- Dibenzyl malonate is involved in the biosynthesis of cyclic bis(bibenzyls) in plants, such as Marchantia polymorpha, contributing to our understanding of plant biochemistry and secondary metabolite synthesis (Friederich et al., 1999).
Safety And Hazards
Avoid dust formation. Avoid breathing mist, gas or vapours. Avoid contacting with skin and eye. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .
properties
IUPAC Name |
dibenzyl propanedioate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16O4/c18-16(20-12-14-7-3-1-4-8-14)11-17(19)21-13-15-9-5-2-6-10-15/h1-10H,11-13H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RYFCSKVXWRJEOB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)CC(=O)OCC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40164478 | |
Record name | Dibenzyl malonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40164478 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
284.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Dibenzyl malonate | |
CAS RN |
15014-25-2 | |
Record name | Dibenzyl malonate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=15014-25-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Dibenzyl malonate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015014252 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 15014-25-2 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=101027 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Dibenzyl malonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40164478 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Dibenzyl malonate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.530 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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